2-(N-Formyl-2-amino-ethyl)-furan
Description
2-(N-Formyl-2-amino-ethyl)-furan is a furan-based compound featuring a formyl-protected aminoethyl substituent at the 2-position of the furan ring. The furan scaffold is renowned for its electron-rich aromatic system, which enables diverse reactivity and coordination with metal ions . Substitutions at the 2- and 5-positions of the furan ring are particularly common in bioactive molecules, contributing to antimicrobial, anticancer, and anti-inflammatory properties .
Properties
Molecular Formula |
C7H9NO2 |
|---|---|
Molecular Weight |
139.15 g/mol |
IUPAC Name |
N-[2-(furan-2-yl)ethyl]formamide |
InChI |
InChI=1S/C7H9NO2/c9-6-8-4-3-7-2-1-5-10-7/h1-2,5-6H,3-4H2,(H,8,9) |
InChI Key |
AEDKVYNEHDRQEG-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CCNC=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-(N-Formyl-2-amino-ethyl)-furan with analogous furan derivatives, focusing on structural, synthetic, and functional differences.
Nitro-Substituted Furan Derivatives
- Compound: 2-(2-Methyl-2-nitrovinyl)furan Structural Differences: Contains a nitrovinyl group instead of the formyl-aminoethyl substituent. Functional Impact: The nitro group enhances electrophilicity, enabling reactivity in Diels-Alder reactions and antimicrobial activity. However, the absence of a nitrogen-rich side chain limits its coordination chemistry compared to aminoethyl-substituted furans . Synthetic Yield: Not explicitly reported, but nitro-substituted furans often require harsh nitration conditions, unlike the milder formylation used for aminoethyl derivatives .
Carboxamide-Substituted Furan Derivatives
- Compound: N-(2-Carbamoylfuranyl)-C-(3'-carboxy-2'-hydroxyphenyl) azetidin-2-one (LH3) Structural Differences: Features a carbamoyl group and a fused azetidin-2-one ring, contrasting with the linear aminoethyl chain in this compound. Functional Impact: The carbamoyl and azetidin-2-one moieties enable coordination with Co(II) and Ni(II) ions, forming stable metal complexes. This property is absent in this compound due to its lack of chelating groups .
Thiophene vs. Furan Carbonitriles
- Compound: 5-(4-Carboxyphenyl)-2-thiophenecarbonitrile (1b) Structural Differences: Replaces the furan oxygen with sulfur in a thiophene ring. Reactivity and Yield: Thiophene derivatives exhibit lower reactivity in arylation reactions (12.4% yield) compared to furan analogs (24.7% yield), attributed to sulfur’s reduced electron-donating capacity .
Formyl-Substituted Furan Derivatives
- Compound: N-(2-Formylphenyl)-2-(furan-2-yl)-2-oxoacetamide (3v) Structural Differences: Incorporates a formylphenyl group conjugated to an oxoacetamide chain, differing from the aminoethyl-formyl motif in this compound.
Data Tables
Table 1: Comparative Reactivity and Yields of Furan Derivatives
Key Research Findings
Substituent Effects: The aminoethyl-formyl group in this compound likely enhances solubility and bioavailability compared to nitro- or thiophene-substituted analogs, as seen in other aminoethyl derivatives .
Synthetic Challenges: Formylation of aminoethyl-furan requires precise protection-deprotection strategies to avoid side reactions, contrasting with the straightforward arylation of furan carbonitriles .
Biological Potential: While direct data are lacking, structurally related compounds exhibit antimicrobial and anticancer activities, suggesting this compound could be a candidate for drug discovery .
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